(+-)-4-(Benzoyloxy)-2-oxo-1-pyrrolidineacetamide
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Overview
Description
(±)-4-(Benzoyloxy)-2-oxo-1-pyrrolidineacetamide is a synthetic organic compound characterized by the presence of a benzoyloxy group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-4-(Benzoyloxy)-2-oxo-1-pyrrolidineacetamide typically involves the oxidative coupling of ketones with benzoyl peroxide. One efficient method utilizes tert-butyl hydroperoxide (TBHP) as an oxidizing agent to achieve α-benzoyloxylation of ketones . This process provides access to a wide range of α-benzoyloxy ketones in good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable oxidative coupling reactions with readily available reagents like benzoyl peroxide and TBHP suggests potential for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(±)-4-(Benzoyloxy)-2-oxo-1-pyrrolidineacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using benzoyl peroxide to form benzoyloxy radicals.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Benzoyl peroxide, TBHP, and water in combination with cesium carbonate (Cs₂CO₃) are commonly used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Bis-(benzoyloxy)-1,2-diamines.
Reduction: Reduced derivatives of the pyrrolidine ring.
Substitution: Various substituted benzoyloxy derivatives.
Scientific Research Applications
(±)-4-(Benzoyloxy)-2-oxo-1-pyrrolidineacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of (±)-4-(Benzoyloxy)-2-oxo-1-pyrrolidineacetamide involves the formation of benzoyloxy radicals upon cleavage of the peroxide bond . These radicals interact with proteins and other biomolecules, leading to various biological effects. The compound targets specific molecular pathways, including those involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Cocaine analogues: Compounds with similar benzoyloxy functionality on a tropane skeleton.
Phenylpyrroles: Compounds that undergo benzoyloxylation reactions similar to (±)-4-(Benzoyloxy)-2-oxo-1-pyrrolidineacetamide.
Uniqueness
(±)-4-(Benzoyloxy)-2-oxo-1-pyrrolidineacetamide is unique due to its specific structural features, including the combination of a benzoyloxy group with a pyrrolidine ring. This unique structure imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
CAS No. |
88877-59-2 |
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Molecular Formula |
C13H14N2O4 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
[1-(2-amino-2-oxoethyl)-5-oxopyrrolidin-3-yl] benzoate |
InChI |
InChI=1S/C13H14N2O4/c14-11(16)8-15-7-10(6-12(15)17)19-13(18)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16) |
InChI Key |
WHMQYYXMYHNOLL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC(=O)N)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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